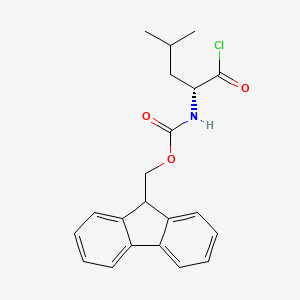![molecular formula C14H21BrClNO2 B1442861 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-12-1](/img/structure/B1442861.png)
4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride is a versatile substance extensively used in scientific research1. Its intricate molecular structure allows for diverse applications, making it an indispensable tool for studying various biological processes and developing novel therapeutic interventions1.
Synthesis Analysis
The specific synthesis process of 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride is not readily available from the search results. However, related compounds have been synthesized through various methods, such as the conversion of ketones into corresponding alcohols2.Molecular Structure Analysis
The molecular structure of 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride is complex, contributing to its diverse applications in scientific research1. The exact molecular structure is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride are not detailed in the search results. However, related compounds have been involved in reactions such as the conversion of ketones into corresponding alcohols2.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride are not explicitly mentioned in the search results. However, its molecular formula and average mass have been reported3.Applications De Recherche Scientifique
Synthesis and Polymer Applications
Several studies have focused on the synthesis of novel ethylenes and their copolymerization with styrene to create unique copolymers. These copolymers were characterized by various techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The decomposition of these copolymers typically occurs in two steps, indicating their potential applications in materials science due to their unique thermal properties (Kharas et al., 2016); (Hussain et al., 2019).
Medicinal Chemistry Applications
Research has also explored the synthesis of piperidine derivatives for potential therapeutic uses. For example, studies on the synthesis and evaluation of 2,6-diaryl-3-methyl-4-piperidone derivatives have shown certain compounds to exhibit analgesic, local anaesthetic, and antifungal activities, highlighting the diverse pharmacological potentials of piperidine derivatives (Rameshkumar et al., 2003). Additionally, aryloxyethylamine derivatives have been investigated for their neuroprotective effects against glutamate-induced cell death and ischemic damage, further underscoring the significance of piperidine-based compounds in drug development (Zhong et al., 2020).
Safety And Hazards
The specific safety and hazards associated with 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride are not detailed in the search results. It’s always important to handle chemical substances with appropriate safety measures.
Orientations Futures
The future directions of research involving 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride are not specified in the search results. Given its extensive use in scientific research, it’s likely that it will continue to be a valuable tool for studying various biological processes and developing novel therapeutic interventions1.
Propriétés
IUPAC Name |
4-[2-(2-bromo-4-methoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2.ClH/c1-17-12-2-3-14(13(15)10-12)18-9-6-11-4-7-16-8-5-11;/h2-3,10-11,16H,4-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMKTYWILFUPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442781.png)





![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1442794.png)



